Cas no 2137654-54-5 (Propanamide, N-[2-(1,1-dioxido-2-thiomorpholinyl)ethyl]-)

Propanamide, N-[2-(1,1-dioxido-2-thiomorpholinyl)ethyl]-, is a thiomorpholine derivative characterized by its sulfone and amide functional groups. This compound exhibits potential utility in medicinal chemistry and organic synthesis due to its structural features, which may confer favorable reactivity and binding properties. The presence of the 1,1-dioxido-thiomorpholine moiety enhances its polarity and potential for hydrogen bonding, making it a candidate for applications in drug design, particularly as a scaffold or intermediate. Its well-defined molecular structure allows for precise modifications, supporting research in targeted chemical development. The compound is typically handled under standard laboratory conditions, with stability dependent on proper storage and handling protocols.
Propanamide, N-[2-(1,1-dioxido-2-thiomorpholinyl)ethyl]- structure
2137654-54-5 structure
Product name:Propanamide, N-[2-(1,1-dioxido-2-thiomorpholinyl)ethyl]-
CAS No:2137654-54-5
MF:C9H18N2O3S
Molecular Weight:234.315821170807
CID:5279364

Propanamide, N-[2-(1,1-dioxido-2-thiomorpholinyl)ethyl]- 化学的及び物理的性質

名前と識別子

    • Propanamide, N-[2-(1,1-dioxido-2-thiomorpholinyl)ethyl]-
    • インチ: 1S/C9H18N2O3S/c1-2-9(12)11-4-3-8-7-10-5-6-15(8,13)14/h8,10H,2-7H2,1H3,(H,11,12)
    • InChIKey: GWMVPUNHCUCLCE-UHFFFAOYSA-N
    • SMILES: C(NCCC1S(=O)(=O)CCNC1)(=O)CC

Propanamide, N-[2-(1,1-dioxido-2-thiomorpholinyl)ethyl]- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-694046-1.0g
N-[2-(1,1-dioxo-1lambda6-thiomorpholin-2-yl)ethyl]propanamide
2137654-54-5
1g
$0.0 2023-06-07
Enamine
EN300-694046-5.0g
N-[2-(1,1-dioxo-1lambda6-thiomorpholin-2-yl)ethyl]propanamide
2137654-54-5
5.0g
$3520.0 2023-03-10
Enamine
EN300-694046-0.5g
N-[2-(1,1-dioxo-1lambda6-thiomorpholin-2-yl)ethyl]propanamide
2137654-54-5
0.5g
$1165.0 2023-03-10
Enamine
EN300-694046-2.5g
N-[2-(1,1-dioxo-1lambda6-thiomorpholin-2-yl)ethyl]propanamide
2137654-54-5
2.5g
$2379.0 2023-03-10
Enamine
EN300-694046-0.1g
N-[2-(1,1-dioxo-1lambda6-thiomorpholin-2-yl)ethyl]propanamide
2137654-54-5
0.1g
$1068.0 2023-03-10
Enamine
EN300-694046-0.05g
N-[2-(1,1-dioxo-1lambda6-thiomorpholin-2-yl)ethyl]propanamide
2137654-54-5
0.05g
$1020.0 2023-03-10
Enamine
EN300-694046-0.25g
N-[2-(1,1-dioxo-1lambda6-thiomorpholin-2-yl)ethyl]propanamide
2137654-54-5
0.25g
$1117.0 2023-03-10
Enamine
EN300-694046-10.0g
N-[2-(1,1-dioxo-1lambda6-thiomorpholin-2-yl)ethyl]propanamide
2137654-54-5
10.0g
$5221.0 2023-03-10

Propanamide, N-[2-(1,1-dioxido-2-thiomorpholinyl)ethyl]- 関連文献

Propanamide, N-[2-(1,1-dioxido-2-thiomorpholinyl)ethyl]-に関する追加情報

Propanamide, N-[2-(1,1-dioxido-2-thiomorpholinyl)ethyl]- (CAS No. 2137654-54-5): A Comprehensive Overview

Propanamide, N-[2-(1,1-dioxido-2-thiomorpholinyl)ethyl]-, identified by its CAS number 2137654-54-5, is a compound of significant interest in the field of chemical and pharmaceutical research. This compound belongs to a class of amides characterized by a unique structural motif that includes a morpholine ring modified with a dioxido group. The presence of this distinctive structural feature makes it a promising candidate for further exploration in drug discovery and molecular biology.

The molecular structure of Propanamide, N-[2-(1,1-dioxido-2-thiomorpholinyl)ethyl]- consists of a propanamide backbone linked to an ethyl group that is further substituted with a morpholine ring. The morpholine ring itself is modified by the presence of a dioxido group at the 1,1-position, which introduces additional functional diversity to the molecule. This structural complexity suggests potential interactions with biological targets that could be exploited for therapeutic purposes.

In recent years, there has been growing interest in the development of novel compounds that incorporate heterocyclic structures such as morpholine. Morpholine derivatives have been widely studied due to their ability to modulate various biological pathways, making them valuable scaffolds for drug design. The specific modification of the morpholine ring with a dioxido group in Propanamide, N-[2-(1,1-dioxido-2-thiomorpholinyl)ethyl]- introduces unique electronic and steric properties that could influence its binding affinity and selectivity towards biological targets.

One of the most compelling aspects of this compound is its potential application in the development of small-molecule inhibitors for enzymes and receptors involved in disease pathways. For instance, studies have shown that morpholine derivatives can interact with enzymes such as kinases and phosphodiesterases, which are key players in various physiological and pathological processes. The presence of the dioxido group may enhance the compound's ability to bind to these targets by introducing additional hydrogen bonding or hydrophobic interactions.

The synthesis of Propanamide, N-[2-(1,1-dioxido-2-thiomorpholinyl)ethyl]- presents an interesting challenge due to the complexity of its structure. Advanced synthetic methodologies are required to construct the morpholine ring with the dioxido group while maintaining high yield and purity. Techniques such as nucleophilic substitution reactions and cyclization strategies have been employed to achieve this goal. The development of efficient synthetic routes is crucial for the large-scale production of this compound for further research and development.

In terms of pharmacological activity, preliminary studies on related compounds suggest that Propanamide, N-[2-(1,1-dioxido-2-thiomorpholinyl)ethyl]- may exhibit properties that make it useful in treating various conditions. For example, some morpholine derivatives have shown anti-inflammatory and analgesic effects, which could be relevant for conditions such as arthritis or chronic pain syndromes. Additionally, the compound's ability to interact with enzymes involved in metabolic pathways may make it a candidate for treating metabolic disorders.

The potential therapeutic applications of this compound are further supported by computational modeling studies. Molecular docking simulations can predict how Propanamide, N-[2-(1,1-dioxido-2-thiomorpholinyl)ethyl]- interacts with biological targets at the atomic level. These studies can provide valuable insights into the compound's binding affinity and selectivity, helping researchers optimize its structure for better efficacy and reduced side effects.

Evaluation of the compound's pharmacokinetic properties is also essential for determining its feasibility as a drug candidate. Parameters such as solubility, stability, bioavailability, and metabolic clearance need to be carefully assessed. Advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to characterize these properties accurately.

The role of computational chemistry in drug discovery has been increasingly recognized in recent years. By leveraging computational methods, researchers can accelerate the process of identifying promising candidates like Propanamide, N-[2-(1,1-dioxido-2-thiomorpholinyl)ethyl]-. Machine learning algorithms can predict biological activity based on molecular structures, significantly reducing the time and cost associated with traditional experimental screening.

In conclusion, Propanamide, N-[2-(1,1-dioxido-2-thiomorpholinyl)ethyl]- (CAS No. 2137654-54-5) represents an exciting area of research with potential therapeutic applications across multiple disease areas. Its unique structural features make it a promising candidate for further exploration in drug discovery and molecular biology. Continued research into its synthesis, pharmacological activity, and pharmacokinetic properties will be crucial in determining its future role in medicine.

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